molecular formula C8H14Cl2N2 B8052581 1,4-Phenylenedimethanamine dihydrochloride

1,4-Phenylenedimethanamine dihydrochloride

Cat. No.: B8052581
M. Wt: 209.11 g/mol
InChI Key: MMRSJZODOAQOTM-UHFFFAOYSA-N
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Description

1,4-Phenylenedimethanamine dihydrochloride is an organic compound with the molecular formula C8H14Cl2N2. It is a derivative of 1,4-Phenylenedimethanamine, where the amine groups are converted to their hydrochloride salts. This compound is known for its applications in various fields, including chemistry, biology, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Phenylenedimethanamine dihydrochloride can be synthesized through several methods. One common method involves the catalytic hydrogenation of terephthalonitrile in the presence of a suitable catalyst, such as cobalt nanoparticles. The reaction is typically carried out in an ethanol solution under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process includes the hydrogenation of terephthalonitrile followed by the addition of hydrochloric acid to form the dihydrochloride salt. The product is then purified through crystallization and drying .

Chemical Reactions Analysis

Types of Reactions

1,4-Phenylenedimethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Phenylenedimethanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Phenylenedimethanamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also form coordination complexes with metal ions, influencing catalytic processes. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    1,3-Phenylenedimethanamine: Similar structure but different positional isomer.

    1,2-Phenylenedimethanamine: Another positional isomer with different chemical properties.

    Benzylamine: A simpler amine with a single benzyl group.

Uniqueness

1,4-Phenylenedimethanamine dihydrochloride is unique due to its specific positional arrangement of the amine groups, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly useful in the synthesis of specialized polymers and advanced materials .

Properties

IUPAC Name

[4-(aminomethyl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c9-5-7-1-2-8(6-10)4-3-7;;/h1-4H,5-6,9-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRSJZODOAQOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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